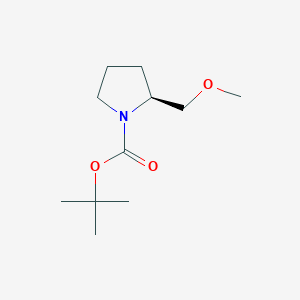
(S)-tert-Butyl2-(methoxymethyl)pyrrolidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H21NO3. It is a derivative of pyrrolidine, a five-membered nitrogen-containing heterocycle. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate typically involves the reaction of (S)-2-(methoxymethyl)pyrrolidine with tert-butyl chloroformate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate follows similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated purification systems can significantly improve the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups at the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce various amine derivatives .
Applications De Recherche Scientifique
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a building block for the development of new pharmaceuticals.
Industry: The compound is used in the production of fine chemicals and agrochemicals.
Mécanisme D'action
The mechanism of action of (S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The exact molecular pathways involved depend on the specific application and target enzyme .
Comparaison Avec Des Composés Similaires
Similar Compounds
- ®-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate
- (S)-2-(methoxymethyl)pyrrolidine
- ®-2-(methoxymethyl)pyrrolidine hydrochloride
Uniqueness
(S)-tert-Butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and biological activity compared to its analogs. The presence of the tert-butyl group enhances its stability and lipophilicity, making it a valuable intermediate in various synthetic pathways .
Propriétés
Formule moléculaire |
C11H21NO3 |
|---|---|
Poids moléculaire |
215.29 g/mol |
Nom IUPAC |
tert-butyl (2S)-2-(methoxymethyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(13)12-7-5-6-9(12)8-14-4/h9H,5-8H2,1-4H3/t9-/m0/s1 |
Clé InChI |
VVYBFIUFTNNVHS-VIFPVBQESA-N |
SMILES isomérique |
CC(C)(C)OC(=O)N1CCC[C@H]1COC |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCC1COC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Benzyl-3-azabicyclo[3.3.1]nonan-7-one](/img/structure/B11763595.png)

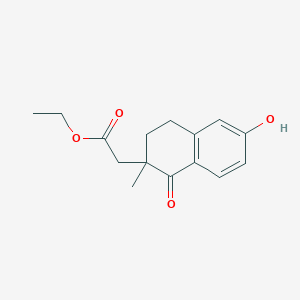

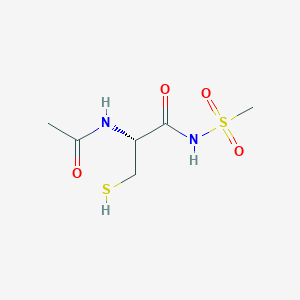
![(1s,3s)-3-Fluoro-3-[4-(trifluoromethyl)phenyl]cyclobutan-1-amine](/img/structure/B11763611.png)

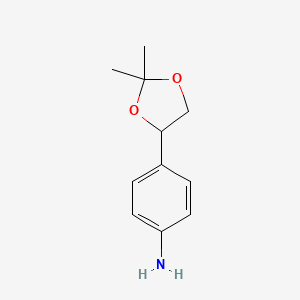
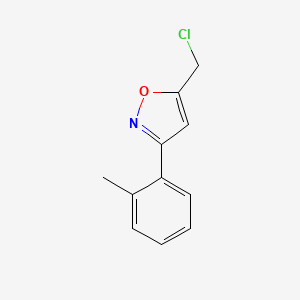
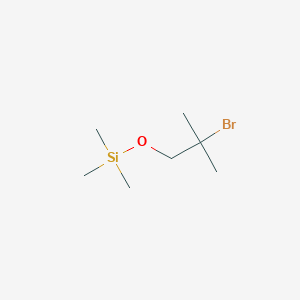

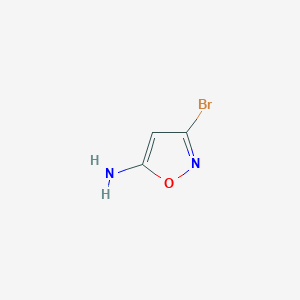
![(S)-2-(((3,5-Dimethyl-4-nitropyridin-2-yl)methyl)sulfinyl)-5-methoxy-1H-benzo[d]imidazole](/img/structure/B11763663.png)

